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N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Many azetidinyl-pyrimidine kinase inhibitor projects fail due to linker-dependent functional non-equivalence when generic analogs are substituted. This compound delivers a defined sulfonamide-linked dihydrobenzofuran scaffold that avoids the binding-mode uncertainties of carbonyl- or ether-linked variants. - Distinct sulfonamide linker (tetrahedral geometry, additional H-bond acceptors) vs. the carbonyl analog (Ki = 260 nM at PCFT, BDBM50503236). - Drug-like physicochemical profile (XLogP3 = 1.2, TPSA = 92.8 Ų, 1 HBD, 7 HBA) minimizes assay interference. - Supplied at ≥95% purity for reproducible kinase selectivity screening and SAR diversification.

Molecular Formula C15H16N4O3S
Molecular Weight 332.38
CAS No. 2097871-91-3
Cat. No. B3004386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097871-91-3
Molecular FormulaC15H16N4O3S
Molecular Weight332.38
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)NC4=NC=NC=C4
InChIInChI=1S/C15H16N4O3S/c20-23(21,13-1-2-14-11(7-13)4-6-22-14)19-8-12(9-19)18-15-3-5-16-10-17-15/h1-3,5,7,10,12H,4,6,8-9H2,(H,16,17,18)
InChIKeyXXSGBESJBUFCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Azetidinyl Pyrimidine 2097871-91-3: Baseline Characterization


N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097871-91-3) is a heterocyclic small molecule (C15H16N4O3S, MW 332.4 g/mol) comprising a 2,3-dihydrobenzofuran-5-sulfonyl group linked to an azetidine ring, which is further substituted with a pyrimidin-4-amine moiety.[1] The compound belongs to a broader chemotype of azetidinyl pyrimidines that have been disclosed in patents as inhibitors of Janus kinase (JAK) proteins and other kinases, with therapeutic relevance to inflammatory eye diseases, autoimmune conditions, and cancers.[2] Its computed physicochemical profile (XLogP3 = 1.2, topological polar surface area = 92.8 Ų, H-bond donor count = 1, H-bond acceptor count = 7) places it within favorable drug-like chemical space for lead optimization.[1] The compound is primarily available as a research-grade building block or screening library component (typical purity 95%) from specialty chemical suppliers.

Screening objective Kinase inhibitor library with patent-disclosed pharmacophore Azetidinyl pyrimidine scaffold claimed for JAK/ROCK targets
Structural differentiation Dihydrobenzofuran sulfonamide, distinct from carbonyl or ether analogs Enables exploration of novel selectivity space
Physicochemical profile Drug-like computed properties (XLogP3 1.2, TPSA 92.8 Ų) Supports cell-based assay compatibility at screening concentrations

2097871-91-3: Scaffold-Specific Differentiation


Interchanging this compound with seemingly similar azetidinyl-pyrimidine or benzofuran-sulfonamide analogs carries a high risk of functional non-equivalence due to three interdependent structural determinants. First, the 2,3-dihydrobenzofuran-5-sulfonyl group provides a specific spatial orientation and electron density distribution distinct from the fully aromatic benzofuran-2-carbonyl variant (Ki = 260 nM at human PCFT for the carbonyl analog, BindingDB BDBM50503236), which may confer different target engagement profiles.[1] Second, the azetidine N-sulfonamide linkage (as opposed to carbonyl or ether linkers found in close analogs such as CAS 1903511-91-0) alters both conformational rigidity and metabolic stability.[2] Third, the pyrimidin-4-amine substitution pattern is a critical pharmacophoric element in kinase inhibitor design, where even minor positional changes (e.g., pyrimidin-2-amine or pyridazin-3-amine replacements) can abrogate target binding.[3] These cumulative structural differences mean that generic substitution without confirmatory comparative data cannot guarantee retention of the intended biological or physicochemical profile.

This compound
N-sulfonamide azetidine linker; tetrahedral geometry, additional H-bond acceptors
Carbonyl analog
Planar amide linker (Ki 260 nM at PCFT in BindingDB); target engagement profile may not transfer
This compound
2,3-dihydrobenzofuran-5-sulfonyl; XLogP3 1.2, conformational flexibility
Fully aromatic benzofuran
Higher lipophilicity (estimated XLogP3 ~1.8–2.0) and rigidity; may alter promiscuity and solubility
This compound
Pyrimidin-4-amine substitution; aligns with patent-validated kinase hinge-binding motif
Pyridazin-3-amine or 2-amine isomer
Altered H-bond geometry may abrogate kinase affinity; not directly replaceable without confirmatory data
Structural differences are cumulative. Direct substitution without comparative binding data may shift kinase selectivity and metabolic stability.

2097871-91-3: Key Differentiation Evidence


Sulfonamide vs. Carbonyl Linker Comparison

This compound features an azetidine N-sulfonamide linkage connecting the dihydrobenzofuran core to the azetidine-pyrimidine scaffold, whereas its closest commercially available analog, N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, employs a carbonyl linker. The carbonyl analog has a reported Ki of 260 nM against human proton-coupled folate transporter (PCFT) in transfected R2/PCFT4 cells (BindingDB BDBM50503236).[1] The replacement of a carbonyl with a sulfonamide group introduces an additional hydrogen-bond acceptor (sulfonyl oxygens) and alters the electronic character from a planar amide to a tetrahedral sulfonamide geometry, which is known in the medicinal chemistry literature to affect kinase selectivity profiles and metabolic stability.[2] No direct head-to-head comparative data between the two compounds are publicly available for the same target; however, the physicochemical differentiation (TPSA increase from approximately 75 Ų for the carbonyl analog to 92.8 Ų for this compound) predicts measurably different permeability and target engagement characteristics.[1]

Linker chemistry
Cross-study comparable
Target: N-sulfonamide, TPSA 92.8 Ų vs Carbonyl: Ki 260 nM (PCFT), TPSA ~75 Ų
Linker geometry alters target engagement potential
No direct comparative data; cross-study assessment only
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Dihydrobenzofuran vs. Benzofuran: Physicochemical Differentiation

The target compound incorporates a 2,3-dihydrobenzofuran-5-sulfonyl moiety, which is partially saturated, in contrast to the fully aromatic benzofuran-2-carbonyl group found in N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine. The dihydrobenzofuran system contributes to a lower computed XLogP3 of 1.2 for the target compound compared to an estimated XLogP3 of approximately 1.8–2.0 for the fully aromatic benzofuran analog (based on fragment contribution analysis).[1] This approximately 0.6–0.8 log unit reduction in lipophilicity is quantitatively meaningful for drug discovery campaigns, as it falls within the range known to improve aqueous solubility and reduce off-target promiscuity risks.[2] Additionally, the saturated ethylene bridge (–CH2–CH2–O–) in the dihydrobenzofuran introduces conformational flexibility absent in the planar benzofuran, which may enable induced-fit binding modes not accessible to the rigid aromatic analog.

Dihydrobenzofuran core
Cross-study comparable
Target: XLogP3 1.2, rotatable bonds 4 vs Benzofuran: XLogP3 ~1.8–2.0, rigid planar
Lower lipophilicity supports solubility and reduced promiscuity risk
Fragment-based estimate for comparator
Drug Design Physicochemical Properties Bioisosterism

Pyrimidin-4-amine Substitution: JAK Pharmacophore Validation

The pyrimidin-4-amine moiety in this compound is directly relevant to a patent-defined class of azetidinyl pyrimidines disclosed as inhibitors of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2, as well as ROCK1 and ROCK2 kinases.[1] In contrast, closely related compounds such as N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyridazin-3-amine replace the pyrimidine ring with a pyridazine (1,2-diazine) scaffold, which alters the nitrogen atom positioning and hydrogen-bonding geometry at the hinge-binding region of kinases. The 4-amino substitution on pyrimidine (as opposed to 2-amino in CAS 2034303-88-1) positions the exocyclic NH group for optimal interaction with the kinase hinge region, a pharmacophoric feature extensively validated in the kinase inhibitor literature.[2] The patent family EP-4363058-A1 and US 2024/0002392 A1 explicitly claims azetidinyl pyrimidines with substitution patterns consistent with the target compound's scaffold architecture.[1]

Kinase pharmacophore
Class-level inference
Pyrimidin-4-amine matches patent claims vs Pyridazin-3-amine: H-bond vector shift ~2.4 Å
Hinge-binding motif preserved; off-target risk with alternative diazines
Direct IC50 data not publicly available
Kinase Inhibitor JAK/STAT Pathway Pharmacophore Analysis

Hydrogen-Bond Profile vs. Ether-Linked Analog

The target compound contains a secondary amine (–NH–) linkage between the azetidine and pyrimidine rings, contributing one hydrogen-bond donor (HBD) and seven hydrogen-bond acceptors (HBA), as computed by PubChem.[1] In contrast, the ether-linked analog 3-{1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yloxy}pyridine (CAS 1903511-91-0) replaces the –NH– with an –O– linker, reducing the HBD count from 1 to 0 while altering the HBA profile.[2] This difference has quantitative implications: the presence of an HBD is often essential for specific kinase hinge-binding interactions, and its absence in the ether analog may reduce target affinity despite preliminary reports of nanomolar IC50 values from vendor sources.[2] The target compound's HBD count of 1 also complies with Lipinski's Rule of Five (HBD ≤ 5), while maintaining sufficient hydrogen-bonding capacity for target engagement. The TPSA of 92.8 Ų (well below the 140 Ų threshold predictive of poor oral absorption) further differentiates it from more polar analogs.[1]

H-bond donor profile
Cross-study comparable
Target: 1 HBD, TPSA 92.8 Ų vs Ether analog: 0 HBD, TPSA ~84 Ų
Single HBD supports kinase hinge interaction; ether analog may lack affinity
Vendor-reported nanomolar activity for ether, no peer-reviewed data
Molecular Recognition Drug-Likeness Permeability Prediction

Public Bioactivity Data Availability

It must be explicitly stated that high-strength, head-to-head comparative biological data for N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine are not publicly available in peer-reviewed primary literature or authoritative databases such as ChEMBL or BindingDB as of April 2026.[1] The closest BindingDB entry with affinity data for a structurally related compound is BDBM50503236 (Ki = 260 nM, human PCFT), which corresponds to the carbonyl-linked benzofuran analog, not the target sulfonamide compound.[2] The PubChem record (CID 126855226) contains no bioactivity annotations.[1] Consequently, all differentiation claims in this guide are based on (a) computed physicochemical property comparisons, (b) class-level patent disclosures for the azetidinyl pyrimidine chemotype, (c) cross-study comparisons with structurally proximal analogs, and (d) established medicinal chemistry principles for sulfonamide- and pyrimidine-containing kinase inhibitors. Scientists and procurement professionals should treat this compound as a scaffold-differentiated research tool requiring confirmatory profiling in their specific assay systems.

Bioactivity data
Data to verify
0 public bioactivity entries in ChEMBL/BindingDB for this compound
Selection relies on structural and physicochemical differentiation
Confirmatory profiling in user assay systems recommended
Data Transparency Procurement Risk Assessment Evidence-Based Selection

2097871-91-3: Research & Industrial Applications


JAK/ROCK Inhibitor Lead Generation

Based on the patent disclosure of azetidinyl pyrimidines as inhibitors of JAK1, JAK2, JAK3, TYK2, ROCK1, and ROCK2 (EP-4363058-A1, US 2024/0002392 A1), this compound is optimally deployed as a structurally differentiated member of kinase-focused screening libraries targeting inflammatory and autoimmune diseases, including uveitis, rheumatoid arthritis, and inflammatory bowel disease. Its dihydrobenzofuran-sulfonamide architecture provides a scaffold topology distinct from the more common benzofuran-carbonyl or pyrazole-sulfonyl analogs, enabling exploration of novel kinase selectivity space.[1]

SAR Around Sulfonamide-Linked Kinase Inhibitors

For medicinal chemistry teams seeking to diversify SAR around the linker region of azetidinyl-pyrimidine kinase inhibitors, this compound serves as a key comparator to both carbonyl-linked and ether-linked analogs. The sulfonamide linker introduces distinct electronic and steric features (tetrahedral geometry, additional H-bond acceptors) that can be systematically probed against the carbonyl analog (BDBM50503236, Ki = 260 nM at PCFT) to map linker-dependent selectivity and potency trends.[2] The compound's favorable physicochemical profile (XLogP3 = 1.2, TPSA = 92.8 Ų) supports its use in cell-based assays without solubility-related artifacts at screening-relevant concentrations.[3]

Chemical Probe Development for Dihydrobenzofuran Domains

The 2,3-dihydrobenzofuran moiety is a privileged fragment found in natural products and synthetic ligands targeting diverse protein families including phosphodiesterases, carbonic anhydrases, and G-protein-coupled receptors.[1] This compound can serve as a starting point for the development of chemical biology probes, particularly for targets where the dihydrobenzofuran sulfonamide motif has been implicated in binding (e.g., sulfonamide-based carbonic anhydrase inhibitors and benzofuran-containing kinase ligands). Its balanced lipophilicity (XLogP3 = 1.2) reduces the risk of nonspecific membrane partitioning that plagues more lipophilic benzofuran derivatives.[3]

Physicochemical Benchmarking in Drug Discovery

Given the well-defined structural differences between this compound and its closest commercially available analogs (carbonyl-linked, ether-linked, and pyrazole-sulfonyl variants), it represents an excellent model system for teaching scaffold-hopping concepts in medicinal chemistry and for validating computational ADME prediction models.[3] The compound's computed property set (MW 332.4, XLogP3 1.2, TPSA 92.8 Ų, HBD 1, HBA 7) places it squarely within oral drug-like space, making it a suitable reference standard for calibrating permeability and solubility assays in early-stage drug discovery laboratories.[3]

Application
Selection Property
Validation Focus
JAK/ROCK pathway inhibitor screening
Patent-disclosed azetidinyl pyrimidine scaffold
Kinase selectivity panel and target engagement assays
Linker SAR around sulfonamide inhibitors
N-sulfonamide vs. carbonyl/ether linker differentiation
Comparative affinity and metabolic stability profiling
Dihydrobenzofuran chemical probe development
Balanced lipophilicity (XLogP3 1.2) and conformational flexibility
Target engagement and off-target liability assessment
Physicochemical benchmarking and ADME model validation
Computed drug-like space (MW 332, TPSA 92.8, HBD 1)
Permeability, solubility, and metabolic stability assays
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